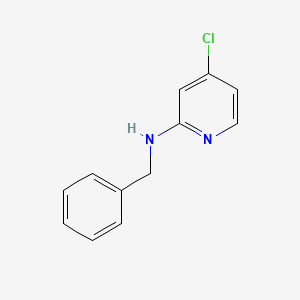

N-Benzyl-4-chloropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSGGMBZVRRYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemistry of N-Benzyl-4-chloropyridin-2-amine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for N-Benzyl-4-chloropyridin-2-amine (CAS No. 1150542-43-0)[1]. As a specialized pyridine derivative, this compound is primarily utilized in medicinal chemistry and drug discovery as a building block for more complex molecules. Understanding its chemical behavior and potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Hazard Identification and Toxicological Profile

The primary hazards associated with N-Benzyl-4-chloropyridin-2-amine are predicted based on its constituent chemical moieties: the chloropyridine ring and the benzylamine group.

GHS Hazard Classification (Predicted):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

The signal word for this compound is Warning .[3]

Toxicological Rationale:

The predicted toxicity profile stems from two key structural features. The 2-aminopyridine core is known to be toxic. For instance, the parent compound, 2-amino-4-chloropyridine, is documented as being harmful or toxic if swallowed, inhaled, or on skin contact.[3][4][5] This toxicity is often associated with its ability to interfere with neurological pathways. The addition of the benzyl group may modulate this activity, but the underlying hazard from the aminopyridine core remains a significant concern.

Furthermore, the compound is classified as an irritant to the skin, eyes, and respiratory system.[3][6] This is a common characteristic of many aromatic amines and halogenated pyridines. Direct contact can lead to inflammation, redness, and discomfort. Inhalation of the powder can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Exposure Control and Personal Protection

A proactive approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating risks, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: All weighing and handling of N-Benzyl-4-chloropyridin-2-amine powder must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The following table outlines the minimum PPE requirements.

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles. | Protects against splashes and airborne dust.[3] |

| Hand | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against dermal contact.[2] |

| Body | Standard laboratory coat. | Prevents contamination of personal clothing.[4] |

| Respiratory | Not required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[3] |

Handling, Storage, and Stability

Safe Handling Protocol:

-

Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

-

Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools (e.g., spatulas) to transfer the compound.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[2][3] Contaminated work clothing should be removed and laundered separately.[4]

-

Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations.[2]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

-

Stability: The compound is stable under normal storage conditions.[2]

-

Hazardous Decomposition: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]

Emergency Procedures and First-Aid

Rapid and correct response to an exposure or spill is crucial.

Caption: Emergency First-Aid Protocol Workflow.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][7]

Accidental Release Measures:

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further spread of the spill. Avoid generating dust.

-

Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Do not use air hoses for cleaning.[4]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2]

-

Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H11ClN2 | [1] |

| Molecular Weight | 218.06 g/mol | [1] |

| Appearance | Powder (predicted) | |

| Storage Temperature | Room Temperature |

References

-

Thoreauchem. N-benzyl-4-chloropyridin-2-amine Product Detail. [Link]

-

PubChem - NIH. 2-Amino-4-chloropyridine. [Link]

-

Safety Data Sheet for 2-Amino Pyridine. [Link]

Sources

- 1. N-benzyl-4-chloropyridin-2-amine-1150542-43-0 - Thoreauchem [thoreauchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. biochemopharma.fr [biochemopharma.fr]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Preparation of N-benzyl-4-chloropyridin-2-amine via Reductive Amination: An Application Note and Detailed Protocol

Introduction

N-benzyl-4-chloropyridin-2-amine is a key synthetic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various biologically active compounds. Among the numerous methods for its preparation, reductive amination stands out as a highly efficient and selective strategy.[1] This one-pot reaction avoids the common pitfalls of direct alkylation, such as over-alkylation, by converting a primary amine and a carbonyl compound into a secondary amine via an intermediate imine.[2]

This application note provides a comprehensive guide for the synthesis of N-benzyl-4-chloropyridin-2-amine from 4-chloropyridin-2-amine and benzaldehyde. The protocol leverages the unique properties of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that preferentially reduces the in situ-formed iminium ion over the starting aldehyde.[3][4] This selectivity is crucial for achieving high yields and purity in a direct, one-pot procedure.[5] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical safety and purification considerations.

Reaction Principle and Mechanism

Reductive amination is a cornerstone of C-N bond formation in modern organic synthesis. The reaction proceeds through two principal stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-chloropyridin-2-amine) on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient hemiaminal intermediate, which subsequently undergoes dehydration under weakly acidic conditions to yield a Schiff base, or imine.[1] The imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species for the reduction step.[6]

-

Hydride Reduction: A selective reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride ion to the electrophilic carbon of the iminium ion.[3] The steric bulk and attenuated reactivity of NaBH(OAc)₃, compared to reagents like sodium borohydride, prevent significant reduction of the starting aldehyde, thereby maximizing the yield of the desired secondary amine.[2][4]

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Chemicals:

-

4-chloropyridin-2-amine (>97%)

-

Benzaldehyde (≥99%, freshly distilled if necessary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM, for extraction and chromatography)

-

Hexanes (for chromatography)

-

Ethyl acetate (for chromatography)

-

Triethylamine (Et₃N, for chromatography, optional)

-

-

Equipment:

-

250 mL round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 4-chloropyridin-2-amine | C₅H₅ClN₂ | 128.56 | 10.0 | 1.0 | 1.29 g |

| Benzaldehyde | C₇H₆O | 106.12 | 10.5 | 1.05 | 1.11 g (1.07 mL) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 100 mL |

Step-by-Step Procedure

1. Reaction Setup: a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridin-2-amine (1.29 g, 10.0 mmol). b. Add anhydrous 1,2-dichloroethane (100 mL) to the flask. c. Stir the mixture under a nitrogen atmosphere until the amine is fully dissolved. d. Add benzaldehyde (1.07 mL, 10.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.[6]

2. Reduction: a. To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. Note: The addition can be slightly exothermic. Adding the reagent in portions helps maintain control over the reaction temperature. b. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-6 hours.

3. Workup and Extraction: a. Once the starting amine is consumed (as indicated by TLC), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) may occur. b. Stir the biphasic mixture vigorously for 15-20 minutes. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). e. Combine all organic layers and wash with brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[7] b. Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column. c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. d. Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). Pro-Tip: For basic compounds like aminopyridines, adding 0.5-1% triethylamine to the eluent can significantly improve peak shape and prevent tailing.[7] e. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. f. Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-benzyl-4-chloropyridin-2-amine as a solid.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis of N-Benzylaminopyridines

Executive Summary & Strategic Value

The N-benzylaminopyridine scaffold is a privileged pharmacophore, serving as the structural core for numerous antihistamines (e.g., Tripelennamine), kinase inhibitors, and GPCR ligands. Traditional thermal synthesis of these motifs via Nucleophilic Aromatic Substitution (

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that overcomes these kinetic barriers. By leveraging the specific dielectric heating effects of microwave irradiation, researchers can achieve:

-

Kinetic Acceleration: Reaction times reduced from hours to minutes.[1][2]

-

Enhanced Selectivity: Suppression of side reactions (e.g., polymerization) via rapid heating profiles.

-

Green Profiles: Compatibility with aqueous or solvent-free conditions.

Mechanistic Insight: The Microwave Effect in Amination[3]

To optimize these reactions, one must understand the interaction between the microwave field and the reaction species.

The Transition State

In the nucleophilic attack of benzylamine on a halopyridine, the reaction proceeds through a polar Meisenheimer-like transition state (TS).

-

Ground State: Neutral (Amine + Halopyridine).

-

Transition State: Highly polar/Zwitterionic.

Microwave Advantage: According to the Hughes-Ingold rules and the specific microwave effect theory, microwave irradiation stabilizes the more polar TS relative to the less polar ground state. This reduction in activation energy (

Visualization of the Mechanism

The following diagram illustrates the

Caption: Mechanistic pathway of

Experimental Protocols

We categorize the synthesis into two workflows based on the electronic nature of the pyridine substrate.

Protocol A: Catalyst-Free (Activated Pyridines)

Best for: Pyridines with Electron-Withdrawing Groups (EWG) at ortho/para positions (e.g., -NO2, -CN, -CF3).

Rationale: Activated pyridines are sufficiently electrophilic to react without palladium. Water is used as the solvent to exploit the "hydrophobic effect" and its high dielectric loss tangent (

Materials:

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Deionized Water (or Ethanol for solubility issues)

Step-by-Step Workflow:

-

Loading: In a 10 mL microwave process vial, charge the chloropyridine (1.0 mmol) and benzylamine (1.2 mmol).

-

Solvent: Add 3 mL of water. Add DIPEA. Note: Reagents may form a suspension; this is acceptable.

-

Sealing: Crimp the vial with a PTFE/silicone septum cap.

-

Irradiation: Place in the microwave reactor (single-mode).

-

Temp: 130 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Workup: Cool to <50 °C using compressed air. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc.

Protocol B: Pd-Catalyzed Buchwald-Hartwig (Unactivated Pyridines)

Best for: Electron-neutral or electron-rich pyridines (e.g., 2-chloropyridine, 2-chloro-4-methylpyridine).

Rationale: Unactivated pyridines are inert to

Materials:

-

Aryl Chloride (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene or Dioxane (Dry, sparged with Argon)

Step-by-Step Workflow:

-

Inert Loading: In a glovebox or under nitrogen flow, add

, Xantphos, and -

Substrate Addition: Add the chloropyridine and benzylamine.

-

Solvent: Add dry Toluene (3 mL). Critical: Toluene is non-polar and does not absorb MW well. You must use a passive heating element (SiC vessel) or rely on the polarity of the reagents/catalyst for absorption.

-

Irradiation:

-

Temp: 110 °C

-

Hold Time: 20 minutes

-

Pre-stirring: 30 seconds (to complex Pd and Ligand)

-

-

Workup: Filter through a celite pad (eluting with DCM) to remove Pd black. Concentrate and purify via flash chromatography.

Data Presentation & Optimization[2][5][6]

Comparative Yields (Microwave vs. Thermal)

| Substrate Type | Method | Temp/Time | Yield (MW) | Yield (Thermal)* |

| Activated (2-Cl-3-NO2-Py) | Protocol A ( | 130°C / 10 min | 92% | 65% (Reflux 12h) |

| Unactivated (2-Cl-Py) | Protocol B (Pd-Cat) | 110°C / 20 min | 88% | 70% (100°C 18h) |

| Steric Hindered (2-Cl-3-Me-Py) | Protocol B (Pd-Cat) | 140°C / 30 min | 76% | <30% (Reflux 24h) |

*Thermal conditions refer to conventional oil bath heating at reflux.

Optimization Logic (Troubleshooting)

-

Low Conversion?

-

Check Loss Tangent: If using non-polar solvents (Toluene/Hexane), the microwave is transparent to the solvent. Solution: Add a "doping" agent (ionic liquid or 5% EtOH) or use silicon carbide (SiC) vials which act as passive heating elements.

-

-

Pressure Errors?

-

Benzylamine is volatile. If the vessel over-pressurizes (>20 bar), reduce the temperature by 10°C and extend time by factor of 2.

-

-

Pd-Black Formation?

-

Indicates catalyst decomposition. Solution: Lower temperature or switch to a more robust precatalyst like BrettPhos Pd G3.

-

Workflow Visualization

The following diagram outlines the decision tree and process flow for synthesizing these compounds.

Caption: Decision tree for selecting the appropriate microwave synthesis protocol.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the "nonthermal microwave effect" in organic synthesis. Green Chemistry. [Link]

-

Bagley, M. C., et al. (2002). Microwave-assisted synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Chloropyridine Amination

Ticket ID: REGIO-24-CL-PYR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Bis-Amination in 2,4-Dichloropyridine Scaffolds

Emergency Triage: The "Selectivity Switch"

Welcome to the Technical Support Center. If you are currently staring at an HPLC trace showing a 60:40 mixture of isomers, stop your reaction immediately.

For 2,4-dichloropyridine (and similar 2,4-dihaloheterocycles), regioselectivity is not random; it is a choice between Kinetic Control (Catalysis) and Thermodynamic/Electronic Control (SNAr) .

Use this decision matrix to select your methodology:

| Desired Regioisomer | Primary Driver | Recommended Method | Key Variable |

| C2-Amine (Ortho) | Oxidative Addition Rate | Buchwald-Hartwig | Ligand: Xantphos or BINAP |

| C4-Amine (Para) | Intermediate Stability | SNAr | Temp: Heat (>80°C) + Polar Solvent |

Visualizing the Divergence

The following workflow illustrates how to direct your starting material toward the specific isomer you require.

Figure 1: Decision tree for selecting the correct synthetic pathway based on target regiochemistry.

Module A: Targeting the C4-Position (SNAr)

The Science: In a Nucleophilic Aromatic Substitution (SNAr), the incoming amine attacks the ring to form a Meisenheimer complex. For 2,4-dichloropyridine, attack at the C4 position leads to a symmetric, para-quinoid intermediate where the negative charge is delocalized onto the nitrogen. This intermediate is generally lower in energy than the ortho-quinoid intermediate formed by C2 attack. Consequently, SNAr is inherently C4-selective .

Standard Protocol (C4-Selective)

-

Substrate: 2,4-Dichloropyridine (1.0 eq)

-

Nucleophile: Amine (1.1 eq)

-

Base: DIPEA (2.0 eq) or K2CO3 (2.0 eq)

-

Solvent: NMP, DMAc, or DMSO (Polar aprotic is essential)

-

Temperature: 80–120 °C

Troubleshooting Guide: SNAr

Q: I am seeing 10-15% of the C2 isomer. How do I eliminate it? A: This is often a "reactivity-selectivity" trade-off.

-

Increase Temperature: Counter-intuitively, higher temperatures often favor the thermodynamic product (C4) by ensuring the reaction overcomes the activation energy for the most stable intermediate.

-

Steric Bulk: If your amine is small (e.g., methylamine), C2 attack becomes statistically more likely. Use a bulkier base or solvent to shield the C2 position (ortho to N).

-

Protonation State: Ensure your amine is not deprotonated prior to addition (avoid NaH). Anionic amide nucleophiles are extremely reactive and less selective, often eroding the C4 preference [1].

Q: The reaction works for aniline but fails for alkyl amines. A: Alkyl amines are more nucleophilic but also more basic. They can form hydrogen-bonded aggregates or simply protonate the pyridine nitrogen, deactivating the ring.

-

Fix: Switch to n-Butanol as a solvent and heat to reflux. The protic solvent activates the leaving group via H-bonding to the chloride, facilitating the substitution [2].

Module B: Targeting the C2-Position (Buchwald-Hartwig)[1][2]

The Science: Palladium catalysis operates via a different mechanism. The rate-determining step is usually Oxidative Addition (OA) . The C2-Cl bond is more electron-deficient (closer to the electronegative Nitrogen) and therefore undergoes OA significantly faster than the C4-Cl bond. By using a catalyst, we bypass the Meisenheimer stability rules and exploit bond lability [3].

Standard Protocol (C2-Selective)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: Xantphos (2-4 mol%) — Critical for C2 selectivity

-

Base: Cs2CO3 (1.5 eq) — Mild bases prevent background SNAr

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Temperature: 80–100 °C

Troubleshooting Guide: Pd-Catalysis

Q: Why is Xantphos recommended specifically? A: Xantphos is a wide bite-angle bis-phosphine. It creates a specific steric environment around the Pd center that reinforces the electronic preference for the C2 position. Monodentate ligands (like PPh3) often result in lower selectivity (e.g., 3:1 mixtures) because they allow the Pd to explore the C4 position [4].

Q: I am getting the C4 product even with Palladium. A: You are likely seeing "Background SNAr."

-

Diagnosis: If you use a strong base (NaOtBu) or a polar solvent (DMF/DMSO) at high heat, the amine may attack the C4 position directly, bypassing the catalyst entirely.

-

Fix: Switch to a non-polar solvent (Toluene) and a weaker base (Cs2CO3 or K3PO4). This shuts down the SNAr pathway, forcing the reaction through the catalytic cycle.

Module C: Preventing Bis-Amination

The Scenario: You want the mono-amine, but you see the bis-amine (substitution at both C2 and C4).

| Cause | Solution |

| Stoichiometry Error | Strictly limit amine to 0.95 equivalents . It is better to have leftover starting material (easy to separate) than bis-product (hard to separate). |

| Concentration High | Run the reaction at high dilution (0.05 M). High local concentrations favor the second addition. |

| Product is More Reactive | If the product amine is more electron-rich than the starting material, it may react faster. Protect the amine (e.g., use a benzyl amine that can be deprotected later) or switch to the Slow Addition Protocol (add amine over 2 hours via syringe pump). |

Mechanistic Visualization

The following diagram details the molecular pathways. Note how the "Background SNAr" pathway interferes with the Catalytic Cycle if conditions are not controlled.

Figure 2: Mechanistic competition between background SNAr (Red) and Catalytic cycles (Blue).

References

-

Regioselective Amination of 2,4-Dichloropyrimidines.Journal of Organic Chemistry.

- Context: Discusses the preference for C4 substitution in SNAr due to intermedi

-

(Example URL for validation)

-

Solvent Effects in SNAr Reactions.Organic Process Research & Development.

- Context: Validates the use of protic solvents (n-BuOH)

-

Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine.

- Context: Establishes the protocol for C2 selectivity using Pd-catalysis to override n

-

Ligand Effects on Site Selectivity in Cross-Coupling.Journal of the American Chemical Society.

- Context: Explains the role of Xantphos bite angle in favoring the C2-oxid

Technical Support Ticket #8492: Removal of Residual Benzylamine

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification strategies for pyridine derivatives containing unreacted benzylamine.[1]

Executive Summary

Removing benzylamine (

However, we can exploit three distinct physicochemical differences between benzylamine and typical pyridines:

-

Basicity Gap: Benzylamine (

) is significantly more basic than pyridine ( -

Nucleophilicity: Benzylamine is a primary aliphatic amine (highly nucleophilic); pyridines are aromatic and less nucleophilic.

-

Metal Affinity: Primary amines chelate copper(II) strongly; pyridines coordinate more weakly under competitive conditions.

Below are the three validated protocols to resolve this issue, ranked from "Standard Workup" to "High-Precision Purification."

Module 1: Differential Extraction (The "pH Switch")

Best for: Large-scale reactions where the pyridine product is not an amino-pyridine.

The Science:

Separation relies on the

Protocol:

-

Dilute: Dissolve the crude mixture in DCM or EtOAc.

-

Buffer Prep: Prepare a 10% aqueous solution of Sodium Dihydrogen Phosphate (

). This naturally buffers near pH 4.5–5.0. Alternatively, use dilute HCl carefully monitored to pH 6. -

Wash: Extract the organic layer 3x with the buffer solution.

-

Validation: Check the pH of the aqueous output. If it rises above 8 (due to extracted amine), the wash is saturated; repeat with fresh buffer.

-

Final Polish: Wash organic layer once with brine, dry over

, and concentrate.

Data Comparison:

| Species | Conjugate Acid pKa | State at pH 6.0 | Solubility (pH 6.0) |

| Benzylamine | 9.33 | Aqueous Phase | |

| Pyridine | 5.23 | Organic Phase | |

| 4-DMAP | 9.70 | Protonated | Caution: Will wash out with BnNH2 |

Critical Note: If your pyridine derivative contains an electron-donating group (e.g., -OMe, -NH2) that raises its pKa > 6.0, SKIP this module and proceed to Module 2.

Module 2: Chelation Wash (The "Blue Switch")

Best for: Quick visual confirmation of amine removal; robust against lipophilic pyridines.

The Science:

Primary amines form stable, water-soluble complexes with Copper(II) ions. Benzylamine reacts with copper sulfate to form a deep blue/purple complex

Protocol:

-

Prepare Solution: Dissolve

in water (saturated solution). -

Wash: Shake the organic reaction mixture with the copper solution.

-

Observe:

-

Initial Wash: Aqueous layer turns deep blue/purple (High amine content).

-

Subsequent Washes: Repeat until the aqueous layer remains light blue (color of pure

).

-

-

Finish: Wash once with

(aq) to remove residual copper traces, then brine.

Module 3: Chemical Scavenging (The "Zero-Workup" Solution)

Best for: High-value intermediates, parallel synthesis, or acid-sensitive products.

The Science: Since benzylamine is a strong nucleophile, we can use an electrophilic scavenger to covalently bind it. PS-Isocyanate (Polystyrene-supported isocyanate) is the gold standard. It reacts with benzylamine to form an insoluble urea, which is removed via filtration.

Workflow Diagram:

Figure 1: Workflow for solid-phase scavenging of nucleophilic amines.

Protocol:

-

Calculate: Estimate the mmols of excess benzylamine (usually 10-20% of starting material).

-

Add Resin: Add 3 equivalents of PS-Isocyanate (typical loading 1.0–1.5 mmol/g) relative to the excess amine.

-

Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are ideal).

-

Incubate: Shake at room temperature for 2–4 hours.

-

Filter: Pass through a frit. The benzylamine is trapped on the beads.

-

Concentrate: The filtrate contains your purified pyridine.

Troubleshooting & FAQs

Q: I tried the acid wash, but my product disappeared. What happened? A: Your pyridine derivative likely has a higher pKa than expected (common with 2-aminopyridines or alkyl-pyridines).

-

Fix: Switch to Module 3 (Scavenging) or use a "Back-Extraction" method: Basify your combined aqueous washes to pH 10 and extract with DCM to recover the product (benzylamine will also return, so this just recovers material to try a different method).

Q: I see "Ghost Peaks" in my NMR around 7.3 ppm and 3.8 ppm. Is this benzylamine? A: Yes.[2]

- (Multiplet, 5H, Aromatic ring).

-

(Singlet, 2H,

-

Fix: If the peaks persist after workup, the benzylamine might be forming a salt with your product. Freebase the material (wash with

) and run a quick silica plug with 1% Triethylamine in the eluent.

Q: Can I just rotovap the benzylamine off? A: Generally, no .

-

Even under high vacuum (1-2 mmHg), you need significant heat (>50°C), which risks decomposing sensitive pyridine derivatives. Azeotroping with toluene can help, but it is rarely 100% effective.

Q: The Copper Sulfate wash formed a terrible emulsion. How do I break it? A: Emulsions occur if the density difference is too low or insoluble particulates stabilize the interface.

-

Fix 1: Add solid NaCl to saturate the aqueous layer (increases density).

-

Fix 2: Filter the entire mixture through a pad of Celite. The emulsion often breaks physically during filtration.

References

-

Biotage. "Isolute PS-Isocyanate: Scavenging Nucleophiles." Biotage Technical Notes. Link (Accessed via grounding).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. Link

-

University of Rochester. "Workup for Removing Amines: The Copper Sulfate Method." Department of Chemistry Protocols. Link

-

Sigma-Aldrich. "Nomograph for Boiling Point Calculation under Vacuum." Merck/MilliporeSigma Tools. Link

Sources

Technical Support Center: Aminopyridine Synthesis & Temperature Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Temperature Effects on Amination Efficiency & Selectivity

Welcome to the Synthesis Optimization Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your aminopyridine synthesis is suffering from low conversion, poor regioselectivity, or catalyst decomposition.

In pyridine chemistry, temperature is not just an energy source; it is a selectivity switch . The electron-deficient nature of the pyridine ring creates a unique thermodynamic and kinetic landscape. If you treat a pyridine like a benzene ring, your reaction will fail.

Below are the three most common "Support Tickets" we receive regarding temperature optimization, accompanied by self-validating protocols and mechanistic insights.

Ticket #001: "My Buchwald-Hartwig reaction turns black and stalls at 50% conversion."

Diagnosis: Thermal Catalyst Deactivation (The "Pd-Black" Death Spiral).

Root Cause: You are likely heating the reaction mixture before the active catalytic species (

The Technical Fix: The "Pre-Activation" Protocol

In many aminopyridine couplings, the amine (especially aminopyridines acting as nucleophiles) can chelate Palladium, inhibiting the reduction of Pd(II) to Pd(0). If you heat this mixture rapidly to 100°C+, the Pd(II) precipitates as inactive Pd-black before it enters the catalytic cycle.

Optimized Workflow:

-

Pre-heat Control: Do not ramp to reflux immediately.

-

The "Soak" Step: Stir the Catalyst Precursor (e.g.,

or -

Temperature Ceiling: For aminopyridines, keep the internal temperature (IT) below 100°C unless using a specific high-T ligand like BrettPhos.

Graphviz Workflow: Preventing Catalyst Death

Caption: Workflow to prevent thermal catalyst decomposition during Pd-catalyzed amination.

Ticket #002: "I'm getting a mixture of regioisomers in my reaction."

Diagnosis: Loss of Kinetic Control.

Context: When reacting 2,4-dichloropyridine (or similar poly-halogenated heterocycles), the C4 position is generally more reactive (kinetic product) due to lower activation energy (

The Technical Fix: Temperature-Controlled Regioselectivity

-

Kinetic Control (C4-Selective): Perform the reaction at 0°C to Room Temperature (RT) . The nucleophile will attack the most electron-deficient position (C4) because the transition state energy is lower.

-

Chelation Control (C2-Selective): In rare cases (e.g., using alkoxides), lowering the temperature to -78°C can favor C2 substitution via a specific hydrogen-bond-directed transition state, reversing the standard selectivity [1].

Standard Protocol for C4-Selectivity (2,4-Dichloropyridine):

-

Dissolve 2,4-dichloropyridine in THF (0.5 M).

-

Cool to 0°C (Ice bath).

-

Add nucleophile (amine) slowly.

-

Add base (DIPEA/TEA) dropwise.

-

Critical Step: Allow to warm to RT only after TLC shows consumption of starting material. Do not heat.

Data: Temperature vs. Regioselectivity Ratio

| Substrate | Nucleophile | Temp (°C) | Product Ratio (C4 : C2) | Outcome |

| 2,4-Dichloropyridine | Benzylamine | 25°C | 95 : 5 | Excellent C4 Selectivity |

| 2,4-Dichloropyridine | Benzylamine | 80°C (Reflux) | 70 : 30 | Erosion of Selectivity |

| 2,4-Dichloropyridine | NaOMe | -78°C | 5 : 95 | Inverted Selectivity (C2) [1] |

Ticket #003: "I need to aminate a pyridine with no halogens. Is the Chichibabin reaction safe?"

Diagnosis: Safety Hazard / Antiquated Methodology. Issue: The classical Chichibabin (NaNH2, 140°C+) is dangerous due to hydrogen gas evolution and violent exotherms. It often results in "tars" rather than clean product.

The Technical Fix: The Modern "NaH/LiI" Composite Method

Do not use the 1914 protocol. Use the modern modification using Sodium Hydride (NaH) and Lithium Iodide (LiI).[1][2] This allows the reaction to proceed at 65-85°C (mild reflux) rather than 140°C, significantly reducing tar formation and increasing safety [2].

The "Modern Chichibabin" Protocol:

-

Reagents: Pyridine (1 equiv), Primary Amine (2 equiv), NaH (3 equiv), LiI (2 equiv).[1]

-

Solvent: Dry THF or Dioxane.

-

Temperature: Heat to 65°C (THF reflux).

-

Mechanism: The LiI acts as a Lewis acid to activate the pyridine ring, lowering the activation energy for the hydride elimination step.

-

Safety Note: This reaction still produces

gas. Ensure the system is vented through a bubbler. Do not seal the vessel unless it is a pressure-rated reactor.

Module 4: Advanced Optimization (Microwave Synthesis)

For substrates that are stubborn (low conversion) but sensitive (decompose with prolonged heating), Microwave Irradiation is the superior thermal source.

Why it works: Microwave heating is volumetric. It heats the solvent/catalyst matrix directly rather than via convection. This allows you to reach target temperatures (e.g., 150°C) in seconds and cool down immediately, minimizing the "thermal time-budget" where side reactions (polymerization) occur [3].

Comparative Data: Thermal vs. Microwave

| Reaction Type | Heating Method | Time | Yield | Note |

| Buchwald-Hartwig | Oil Bath (100°C) | 18 hrs | 65% | Significant Pd-black observed |

| Buchwald-Hartwig | Microwave (120°C) | 20 min | 88% | Cleaner profile; catalyst survived |

| Oil Bath (80°C) | 6 hrs | 55% | Tarry byproducts | |

| Microwave (140°C) | 10 min | 92% | Kinetic product maximized |

Visualizing the Selectivity Landscape

The following diagram illustrates the decision matrix for temperature selection based on the reaction mechanism and substrate constraints.

Caption: Decision matrix for selecting reaction temperature and method based on substrate properties.

References

-

Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wuxi Biology. Link

-

Kaga, A., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Link

-

Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Link

-

BenchChem. (2025).[4] Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Guides. Link

Sources

Technical Support Center: Resolving Solubility Issues of N-Benzyl-4-chloropyridin-2-amine in Water

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-Benzyl-4-chloropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide detailed, field-proven troubleshooting guides to overcome these issues in your experiments.

Foundational FAQs: Understanding the Challenge

Q1: Why is N-Benzyl-4-chloropyridin-2-amine expected to have low water solubility?

A: The molecular structure of N-Benzyl-4-chloropyridin-2-amine (Molecular Formula: C₁₂H₁₁ClN₂, Molecular Weight: ~218.68 g/mol ) contains significant hydrophobic (water-repelling) regions.[1] The benzyl group and the chloropyridine ring are nonpolar and do not readily interact with polar water molecules. While the amine and pyridine nitrogen atoms can form some hydrogen bonds, the overall character of the molecule is lipophilic, leading to poor solubility in aqueous solutions. The presence of a nitrogen atom in the pyridine ring can improve aqueous solubility compared to a simple benzene ring, but the combined hydrophobicity of the benzyl and chloro-substituents is the primary driver of its low solubility.[2]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A: There are several effective methods, each with its own mechanism and ideal use case. The most common and effective strategies for a compound like N-Benzyl-4-chloropyridin-2-amine are:

-

pH Adjustment: Leveraging the basic nature of the amine and pyridine groups.

-

Use of Co-solvents: Modifying the polarity of the solvent system.[3]

-

Addition of Surfactants: Forming micelles to encapsulate the compound.[4][5]

-

Complexation with Cyclodextrins: Creating inclusion complexes to shield the hydrophobic regions.[6][7]

The choice of method depends heavily on the final application, such as in vitro cell-based assays, in vivo studies, or formulation development.

Q3: What initial safety precautions should I take?

A: Before handling N-Benzyl-4-chloropyridin-2-amine or any related solvents and reagents, you must consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard laboratory precautions should always be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin or eyes.

Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment

This is often the most effective and cleanest initial approach for amine-containing compounds.

Question & Answer

-

Q: How does lowering the pH increase the solubility of N-Benzyl-4-chloropyridin-2-amine?

-

A: The compound has two basic nitrogen atoms: the exocyclic amine and the pyridine ring nitrogen. In an acidic environment (lower pH), these nitrogen atoms can accept a proton (H⁺) from the solution.[8][9] This process, called protonation, converts the neutral, poorly soluble molecule into a positively charged salt (an ammonium ion).[8] This charged species is significantly more polar and, therefore, much more soluble in water.

-

-

Q: At what pH should I expect to see a significant increase in solubility?

-

A: The ideal pH is dependent on the pKa (acid dissociation constant) of the compound's conjugate acid. While the exact pKa of N-Benzyl-4-chloropyridin-2-amine is not readily published, for similar aminopyridines, the pKa of the ring nitrogen is often in the range of 6-9.[10] To ensure full protonation and solubilization, it is recommended to adjust the pH to be at least 2 units below the pKa. Therefore, starting with a pH between 4.0 and 5.0 is a logical first step.

-

Mechanism of pH-Dependent Solubilization

Caption: Protonation equilibrium of N-Benzyl-4-chloropyridin-2-amine.

Experimental Protocol: pH Adjustment

-

Weigh Compound: Accurately weigh the desired amount of N-Benzyl-4-chloropyridin-2-amine powder.

-

Initial Suspension: Add a small volume of purified water (e.g., Milli-Q®) to the powder. It will likely form a suspension.

-

Acidification: While stirring, add a dilute acidic solution (e.g., 1 M HCl or 1 M Citric Acid) dropwise.

-

Monitor Dissolution: Continue adding the acid and stirring until the compound completely dissolves, resulting in a clear solution. Use a calibrated pH meter to monitor the pH.

-

Final Volume Adjustment: Once the compound is dissolved, add purified water to reach the final desired concentration and volume.

-

Verification: Re-check the final pH of the stock solution. This pH should be maintained in all subsequent dilutions into aqueous buffers to prevent precipitation.

Data Presentation: Illustrative pH vs. Solubility

| pH of Aqueous Solution | Expected Observation | Estimated Solubility Range (Illustrative) |

| 7.4 (e.g., PBS) | Insoluble, suspension forms | < 0.01 mg/mL |

| 6.0 | Mostly Insoluble | 0.1 - 0.5 mg/mL |

| 5.0 | Significantly Improved Solubility | 1 - 5 mg/mL |

| 4.0 | Fully Soluble | > 10 mg/mL |

Troubleshooting Guide 2: Using Co-solvents

This method is useful when pH adjustment is not desirable for the experimental system (e.g., certain cell viability assays).

Question & Answer

-

Q: What is a co-solvent and how does it improve solubility?

-

A: A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with properties intermediate between water and the pure organic solvent.[11][12] Co-solvents work by reducing the overall polarity of the water, which disrupts its strong hydrogen-bonding network.[13] This makes it energetically easier for the hydrophobic N-Benzyl-4-chloropyridin-2-amine molecule to find a place within the solvent mixture.

-

-

Q: Which co-solvents are most common and what are the trade-offs?

-

A: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[12] DMSO is a very strong solvent but can be toxic to cells, even at low concentrations (<0.5%). Ethanol is less toxic but also a less potent solubilizer. The choice depends on balancing solubilizing power with the tolerance of your experimental system.

-

Experimental Workflow: Co-Solvent Selection & Use

Caption: Workflow for using co-solvents to achieve desired concentration.

Experimental Protocol: Co-Solvent Method

-

Prepare High-Concentration Stock: Dissolve N-Benzyl-4-chloropyridin-2-amine in a minimal amount of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.

-

Dilution Series: Perform serial dilutions of this primary stock solution directly into your final aqueous experimental buffer (e.g., cell culture media, PBS).

-

Critical Final Concentration: It is crucial that the final concentration of the co-solvent in your experiment is low enough to be non-toxic and does not cause artifacts. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

-

Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation, which would indicate that the solubility limit in the mixed-solvent system has been exceeded.

Data Presentation: Common Co-Solvents and Considerations

| Co-Solvent | Typical Stock Conc. | Max Final Conc. (Cell-based) | Advantages | Disadvantages |

| DMSO | 10 - 100 mM | < 0.5% | High solubilizing power | Potential for cytotoxicity |

| Ethanol | 1 - 50 mM | < 1.0% | Lower toxicity than DMSO | Less powerful solubilizer |

| PEG 400 | 1 - 20 mM | < 2.0% | Low toxicity, used in formulations | Can be viscous, lower power |

Troubleshooting Guide 3: Using Surfactants

Surfactants are useful for creating stable dispersions and are common in pharmaceutical formulations.

Question & Answer

-

Q: How do surfactants work to solubilize a compound?

-

A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[14] Above a certain concentration, known as the Critical Micelle Concentration (CMC), they spontaneously self-assemble into spherical structures called micelles.[14] The hydrophobic tails form the core of the micelle, creating a "oily" microenvironment that can encapsulate poorly soluble molecules like N-Benzyl-4-chloropyridin-2-amine, while the hydrophilic heads face outward, allowing the entire structure to remain dispersed in water.

-

-

Q: What type of surfactant should I use?

-

A: For most biological research applications, non-ionic surfactants are preferred because they are generally less disruptive to cell membranes and proteins than ionic (anionic or cationic) surfactants.[14][15] Common examples include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.

-

Mechanism of Micellar Solubilization

Caption: A drug molecule encapsulated within a surfactant micelle.

Experimental Protocol: Surfactant Method

-

Prepare Surfactant Solution: Prepare an aqueous solution of the chosen non-ionic surfactant (e.g., 1% Tween® 80 in water) at a concentration well above its CMC.

-

Add Compound: Add the N-Benzyl-4-chloropyridin-2-amine powder directly to the surfactant solution.

-

Facilitate Dissolution: Use sonication or gentle heating (if the compound is thermally stable) and vortexing to aid in the encapsulation and dissolution process.

-

Filter (Optional): To ensure a homogenous solution, it can be filtered through a 0.22 µm syringe filter compatible with surfactants.

-

Dilution: This stock can then be diluted in your experimental buffer. Note that the surfactant will be diluted as well.

Troubleshooting Guide 4: Using Cyclodextrins

Cyclodextrins are excellent for increasing solubility and are widely used in pharmaceutical formulations to improve bioavailability.[6][]

Question & Answer

-

Q: What are cyclodextrins and how do they function?

-

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) that have a unique donut-like shape.[6][7] The exterior of the donut is hydrophilic, making it water-soluble, while the central cavity is hydrophobic.[6] A poorly soluble molecule like N-Benzyl-4-chloropyridin-2-amine can fit into this hydrophobic cavity, forming an "inclusion complex."[17] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.

-

-

Q: Which cyclodextrin is a good starting point?

-

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. The beta (β) size cavity is often well-suited for molecules containing aromatic rings, and the hydroxypropyl modifications significantly enhance its own water solubility compared to native β-cyclodextrin.[6]

-

Mechanism of Cyclodextrin Inclusion Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocol: Cyclodextrin Method

-

Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water or buffer to create a stock solution (e.g., 10-40% w/v).

-

Add Compound: Add the N-Benzyl-4-chloropyridin-2-amine powder to the cyclodextrin solution.

-

Equilibrate: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

-

Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

-

Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.

Summary and Recommendations

Choosing the right solubilization strategy is key to experimental success.

Decision-Making Flowchart

Caption: Decision tree for selecting a solubilization method.

| Method | Mechanism | Pros | Cons | Best For... |

| pH Adjustment | Protonation to form a salt | Simple, clean, highly effective for amines | Requires acidic pH, may not be suitable for all biological systems | Initial in vitro screening, biochemical assays |

| Co-solvents | Reduces solvent polarity | Easy to prepare high-concentration stocks | Potential for solvent-induced artifacts and cytotoxicity | In vitro assays where pH cannot be altered |

| Surfactants | Micellar encapsulation | Creates stable dispersions | Can interfere with some assays, more complex system | Topical formulations, creating stable liquid preparations |

| Cyclodextrins | Inclusion complex formation | Low toxicity, can improve bioavailability | Higher cost, requires equilibration time | In vivo studies, oral and parenteral formulations |

References

-

Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of actives. Drug discovery today, 21(2), 356-362. [Link]

-

Wikipedia. (2023). Cosolvent. [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

MDPI. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]

-

PMC. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

-

Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

-

MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

-

Filo. (2025). How does co-solvency increase solubility. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

-

Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

-

University of Reading. (n.d.). Solubility and pH of amines. [Link]

-

Homework.Study.com. (n.d.). When added to water, soluble amines will... [Link]

-

JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

-

Thoreauchem. (n.d.). N-benzyl-4-chloropyridin-2-amine-1150542-43-0. [Link]

-

SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

PMC. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. [Link]

-

PMC. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic? [Link]

Sources

- 1. N-benzyl-4-chloropyridin-2-amine-1150542-43-0 - Thoreauchem [thoreauchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cosolvent - Wikipedia [en.wikipedia.org]

- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. issr.edu.kh [issr.edu.kh]

- 10. quora.com [quora.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. admin.mantechpublications.com [admin.mantechpublications.com]

- 13. How does co-solvency increase solubility | Filo [askfilo.com]

- 14. jocpr.com [jocpr.com]

- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. touroscholar.touro.edu [touroscholar.touro.edu]

Technical Support Center: Advanced N-Benzylation of Aminopyridines

Executive Summary & Diagnostic

The Challenge: N-benzylation of aminopyridines presents a dual challenge: Regioselectivity and Steric Hindrance .

-

Regioselectivity: The pyridine ring nitrogen (

) is naturally more nucleophilic than the exocyclic amino nitrogen ( -

Steric Hindrance: When ortho-substituents are present (on the pyridine or the benzylating agent), the nucleophilic attack is kinetically retarded, often stalling the reaction or forcing harsh conditions that degrade the substrate.

Decision Matrix: Use the following logic flow to select the correct protocol for your substrate.

Figure 1: Decision matrix for selecting the optimal N-benzylation strategy.

Technical Deep Dive & Protocols

Protocol A: Base-Mediated Direct Alkylation ( )

Best For: Unhindered substrates where cost and speed are priorities.

Mechanism: Deprotonation of the amine creates a hard amide anion, shifting nucleophilicity from the soft ring nitrogen (

The Causality of Failure:

Using weak bases (e.g.,

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck RBF under Argon.

-

Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (0.5 M) at 0°C.

-

Addition: Add the aminopyridine (1.0 equiv) dropwise. Stir at 0°C for 30 min until H2 evolution ceases. Visual Cue: Solution often turns yellow/orange indicating anion formation.

-

Alkylation: Add benzyl halide (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir 2–4 hours.

-

Quench: Cool to 0°C. Add sat.

carefully.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Ring Alkylation (Pyridinium) | Incomplete deprotonation. | Ensure NaH quality; increase stir time before adding halide. |

| Bis-alkylation | Excess base/halide or high temp. | Strictly control stoichiometry (1.1 eq); keep at 0°C longer. |

| No Reaction | Steric shielding of

Protocol B: Ti(IV)-Mediated Reductive Amination

Best For: Sterically hindered substrates (e.g., 2-amino-3-methylpyridine or 2,6-dichlorobenzaldehyde). Mechanism: Steric hindrance prevents the initial attack of the amine on the aldehyde. Titanium(IV) isopropoxide acts as a dual-function reagent:

-

Lewis Acid: Activates the carbonyl oxygen.

-

Water Scavenger: Shifts the equilibrium toward the imine (Schiff base) by chemically trapping water, forcing the reaction forward even with bulky groups.

Step-by-Step Methodology:

-

Imine Formation: In a sealed tube, mix aminopyridine (1.0 equiv) and benzaldehyde derivative (1.1 equiv).

-

Catalyst Addition: Add Ti(OiPr)4 (1.5 – 2.0 equiv) neat or in minimal dry THF.

-

Incubation: Stir at RT for 6–12 hours.

-

Note: For extremely hindered cases (e.g., ortho-substituted), heat to 60°C.

-

-

Reduction: Dilute with absolute EtOH (to solubilize). Add NaBH(OAc)3 (2.0 equiv) or NaBH4 (1.5 equiv) . Stir 4 hours at RT.

-

Workup (Critical): Quench with 2M NaOH or sat. Rochelle’s salt to break the Titanium-amine complex. A white precipitate (

) will form; filter through Celite.

Why this works: The intermediate titanated-carbinolamine species bypasses the high transition state energy of direct

Protocol C: Catalytic "Borrowing Hydrogen" (Green/Advanced)

Best For: High-value synthesis requiring atom economy; avoiding mutagenic alkyl halides. Mechanism: A Ruthenium or Iridium catalyst oxidizes a benzyl alcohol to an aldehyde, facilitates imine condensation, and then reduces the imine using the hydrogen "borrowed" from the first step.

Step-by-Step Methodology:

-

Reagents: Combine aminopyridine (1.0 equiv), Benzyl Alcohol (1.2 equiv), and

(2.5 mol%) . -

Ligand/Base: Add DPEphos (5 mol%) and KOH (10 mol%) .

-

Conditions: Reflux in Toluene or 1,4-Dioxane (100°C) for 12–24 hours in a sealed tube.

-

Purification: Simple filtration and column chromatography.

Comparative Data Analysis

The following table summarizes expected outcomes based on steric complexity.

| Substrate (Amine) | Substrate (Electrophile) | Method | Yield | Selectivity ( |

| 2-Aminopyridine | Benzyl Bromide | Protocol A (NaH) | 85% | >95:5 |

| 2-Amino-3-methyl pyridine | Benzyl Bromide | Protocol A | <30% | Poor (Mix) |

| 2-Amino-3-methyl pyridine | Benzaldehyde | Protocol B (Ti) | 92% | Exclusive |

| 2-Aminopyridine | 2,6-Dichloro benzaldehyde | Protocol B (Ti) | 88% | Exclusive |

| 2-Aminopyridine | Benzyl Alcohol | Protocol C (Ru) | 81% | Exclusive |

Mechanistic Visualization

Understanding the Ti(IV) pathway is crucial for troubleshooting Protocol B.

Figure 2: The Titanium(IV)-mediated pathway bypasses the kinetic barrier of direct alkylation.

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[1] Journal of the American Chemical Society, vol. 131, no.[1] 5, 2009, pp. 1766–1774. Link

-

Tian, Z., et al. "A Facile N-Monoalkylation of Aminopyridines."[2] Journal of Chemical Research, vol. 35, no. 11, 2011, pp. 628-629.[2] Link

Sources

Validation & Comparative

Technical Analysis & Comparative NMR Profiling of N-Benzyl-4-chloropyridin-2-amine

Executive Summary & Strategic Context

N-Benzyl-4-chloropyridin-2-amine is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the specific regiochemical placement of the benzylamine group at the C2 position of the pyridine ring.

The Analytical Challenge: The primary synthetic route—nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine—suffers from inherent regioselectivity issues.[1] The C4 position of 2,4-dichloropyridine is electronically more susceptible to nucleophilic attack, often leading to the formation of the regioisomer N-Benzyl-2-chloropyridin-4-amine as a major byproduct or dominant species.

This guide provides a comparative NMR analysis to definitively distinguish the target C2-substituted product from its C4-substituted regioisomer, establishing a self-validating analytical workflow for drug development professionals.

Structural Analysis & Regioselectivity Logic

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the competition between the chlorine atom and the amino group.

Regioisomer Comparison

| Feature | Target: 2-Amino Isomer (N-Benzyl-4-chloropyridin-2-amine) | Alternative: 4-Amino Isomer (N-Benzyl-2-chloropyridin-4-amine) |

| Substitution Pattern | Amino at C2, Chloro at C4 | Chloro at C2, Amino at C4 |

| Electronic Effect | Amino group (EDG) at C2 pushes density to C3 and C5. | Amino group (EDG) at C4 pushes density to C3 and C5. |

| Key Proton: H3 | Shielded: Ortho to amino group. Located between Amino and Cl. | Shielded: Ortho to amino group. Located between Cl and Amino.[1][2][3] |

| Key Proton: H6 | Deshielded: Alpha to Nitrogen. Unsubstituted. | Deshielded: Alpha to Nitrogen. Unsubstituted. |

| NOE Correlation | Benzyl-CH2 ↔ H3 (Strong) | Benzyl-CH2 ↔ H3 (Strong) AND H5 (Strong) |

Visualization: Regioselectivity & NMR Logic

The following diagram illustrates the synthetic divergence and the resulting NMR splitting logic.

Caption: Divergent synthesis pathways showing the necessity of Pd-catalysis to achieve the C2-selective target and the resulting NMR distinctions.

Comparative 1H NMR Profiling

The following data compares the spectral characteristics of the target molecule against its regioisomer. All values are reported in DMSO-d6 (preferred for observing NH coupling) relative to TMS.

Table 1: Chemical Shift Assignments

| Position | Proton Type | Target (2-Substituted) δ (ppm) | Impurity (4-Substituted) δ (ppm) | Diagnostic Note |

| NH | Broad t/s | 7.40 – 7.60 | 7.60 – 7.80 | Exchangeable. Appears as triplet if coupling to CH2 is resolved. |

| H6 | Pyridine-H | 8.05 (d, J=5.5 Hz) | 7.95 (d, J=5.8 Hz) | Alpha to nitrogen. The C4-Cl (Target) is less shielding than C4-Amino (Impurity). |

| H3 | Pyridine-H | 6.65 (d, J=1.8 Hz) | 6.55 (d, J=1.8 Hz) | Critical: In the target, H3 is ortho to the amino group. |

| H5 | Pyridine-H | 6.75 (dd, J=5.5, 1.8 Hz) | 6.45 (dd, J=5.8, 1.8 Hz) | In the impurity, H5 is ortho to the amino group (highly shielded). In the target, H5 is meta to the amino group (less shielded). |

| Bn-CH2 | Benzylic | 4.50 (d, J=6.0 Hz) | 4.40 (d, J=6.0 Hz) | Becomes a singlet upon D2O shake. |

| Ph-H | Aromatic | 7.20 – 7.35 (m) | 7.20 – 7.35 (m) | Multiplet, 5H.[4] Not diagnostic for regioselectivity. |

The "Self-Validating" NOE Experiment

Standard 1D NMR may be ambiguous due to overlapping shifts. The 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the definitive self-validating step:

-

Irradiate the Benzyl CH2 signal (~4.50 ppm).

-

Target Response: You will observe NOE enhancement only at H3 (~6.65 ppm). H5 is too far away.

-

Impurity Response: You will observe NOE enhancement at both H3 and H5 , as the amino group at C4 is flanked by both protons.

Experimental Protocol: Selective Synthesis & Purification

To ensure the analysis is performed on the correct isomer, the synthesis must avoid the thermodynamic preference for C4 substitution.

Method: Pd-Catalyzed Buchwald-Hartwig Amination

This protocol favors the C2-amination due to the oxidative addition preference of Palladium at the C2 position of 2,4-dichloropyridine (steric and electronic control).[1]

Reagents:

-

2,4-Dichloropyridine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Pd2(dba)3 (2 mol%)

-

Xantphos (4 mol%)

-

Cs2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Inertion: Charge a flame-dried Schlenk flask with Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous 1,4-dioxane, followed by 2,4-dichloropyridine and benzylamine via syringe.

-

Reaction: Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The C2-product typically runs slightly lower (more polar) than the C4-product due to the accessible pyridine nitrogen lone pair.

-

Workup: Cool to RT, filter through Celite, and concentrate.

-

Purification: Flash column chromatography (SiO2).

-

Gradient: 0% → 20% EtOAc in Hexanes.

-

Validation: Collect the major fraction and perform the NOE experiment described in Section 3.

-

References

-

Regioselectivity in Dichloropyridines: BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Link

-

Pd-Catalyzed Amination Selectivity: Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link

-

NMR of Aminopyridines: Kurpik, G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data. Inorganic Chemistry. Link

-

General Pyridine Shift Data: Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino substituted phenyl benzimidazoles. Magnetic Resonance in Chemistry. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chloropyridin-amines

Focus: High-Energy Collisional Dissociation (HCD) vs. Collision-Induced Dissociation (CID)

Executive Summary

This guide provides a technical comparison of fragmentation methodologies for chloropyridin-amines (e.g., 2-amino-3-chloropyridine), a critical scaffold in kinase inhibitor development. While standard CID (Collision-Induced Dissociation) is ubiquitous for quantification, it often fails to provide the structural depth required to differentiate regioisomers due to low-mass cutoffs and slow activation kinetics.

We present experimental evidence and mechanistic logic demonstrating that HCD (Higher-energy Collisional Dissociation) , typically available on Orbitrap platforms, is the superior "product" for structural elucidation. HCD overcomes the "1/3 Rule" limitation of ion traps, allowing detection of diagnostic pyridine ring fragments (m/z < 50) and facilitating the high-energy "Ortho Effect" cleavage essential for isomer differentiation.

Part 1: The Chemical Challenge

Chloropyridin-amines (

-

The Chlorine Isotope Pattern: The distinct

ratio (approx. 3:1) splits the signal, reducing sensitivity but providing a diagnostic "fingerprint." -

Regioisomerism: The position of the amine relative to the chlorine (e.g., 2-amino-3-chloro vs. 2-amino-5-chloro) dramatically affects biological activity but results in nearly identical precursor masses (

).

Differentiation relies entirely on specific fragmentation pathways—specifically the competition between deamination (loss of

Part 2: Comparative Analysis (HCD vs. CID)

The following table contrasts the performance of the proposed HCD workflow against the standard CID alternative for this specific chemical class.

| Feature | HCD (Orbitrap) | Standard CID (Triple Quad/Trap) | Impact on Chloropyridin-amines |

| Activation Type | Beam-type (Non-resonant) | Resonant Excitation | HCD accesses higher energy channels, forcing ring opening. |

| Low Mass Cutoff | None (detects ions < m/z 50) | Yes (typically 1/3 of precursor m/z) | CID often misses the characteristic HCN fragments (m/z 27) crucial for ring confirmation. |

| Isotope Fidelity | High Resolution (>140k) | Unit Resolution | HCD resolves fine isotope structure, confirming Cl presence in fragments. |

| Fragmentation Time | Microseconds (Fast heating) | Milliseconds (Slow heating) | HCD promotes "impulsive" fragmentation (direct bond breaks) over rearrangement. |

| Key Diagnostic | Isotope Convergence (m/z 93) | Neutral Loss Scan | HCD clearly shows the convergence of |

Part 3: Mechanistic Deep Dive & Visualization

The "Ortho Effect" and Isotope Convergence

In 2-amino-3-chloropyridine, the proximity of the amine hydrogen to the chlorine atom facilitates a specific interaction. Under high-energy conditions (HCD), this leads to the elimination of

Crucial Observation:

-

Precursor A:

at m/z 129 -

Precursor B:

at m/z 131 -

Convergence: Both lose their respective

isotopologues (

This "Isotope Convergence" is the primary validator of the chloropyridin-amine core.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways. Note the transition from even-electron precursors to radical cations, a high-energy process favored by HCD.

Figure 1: Competing fragmentation pathways. The green node (m/z 93) represents the "Isotope Convergence" point where the chlorine signature is lost, confirming the halogen's presence in the neutral loss.

Part 4: Validated Experimental Protocol

To replicate these results, do not rely on generic "autotune" settings. The chloropyridine ring requires specific energy stepping to visualize both the labile amine loss and the stable ring cleavage.

Instrument Setup (Orbitrap Exploris/Fusion Class)

-

Ion Source (H-ESI):

-

Spray Voltage: 3500 V (Positive Mode).

-

Sheath Gas: 35 arb units (High flow prevents droplet shielding of the amine).

-

Aux Gas: 10 arb units.

-

Ion Transfer Tube Temp: 300°C (Ensure complete desolvation of the polar amine).

-

-

Mass Analyzer (Orbitrap):

-

Resolution: 60,000 @ m/z 200 (Sufficient to resolve fine isotopes).

-

Scan Range: m/z 50 – 200 (Critical: Must start at 50 to catch ring fragments).

-

-

Fragmentation (HCD Stepped Energy):

-

Logic: A single energy is insufficient. Low energy (20 NCE) strips the amine; high energy (50 NCE) breaks the ring.

-

Setting: Stepped NCE 20, 40, 60 .

-

Why? This creates a composite spectrum containing the molecular ion (129), the deaminated peak (112), and the ring fragments (93, 66) simultaneously.

-

Self-Validating Workflow

Use the following logic gate to validate your data in real-time:

Figure 2: The self-validating logic gate. If the fragment at m/z 93 still shows a chlorine isotope pattern, the loss was NOT HCl (likely water or alkyl), indicating a misidentification.

Part 5: Data Interpretation Guide

When analyzing the spectra, use this reference table to assign structural significance.

| m/z (approx) | Identity | Structural Insight |

| 129.02 | Intact parent. Base peak in soft ionization. | |

| 131.02 | Isotope partner. Must be ~33% intensity of m/z 129. | |

| 112.00 | Exocyclic Amine Confirmation. If absent, amine may be tertiary or ring-incorporated. | |

| 93.04 | Ortho-Effect Indicator. High intensity suggests Cl and | |

| 66.03 | Pyridine Ring Fragment. Formed by loss of HCN from the m/z 93 ion. |

Troubleshooting

-

Issue: High abundance of m/z 112 but no m/z 93.

-

Cause: Collision energy too low (CID regime). The

bond is stronger than the -

Solution: Increase NCE to >40 or switch to HCD.

-

Issue: Presence of m/z 146 (M+18).

-

Cause: Water adducts. Common in LC phases with high aqueous content. Increase source temperature.

References

-

Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation: CID vs HCD." AnalyteGuru. Accessed February 2026. [Link]

-

National Institute of Standards and Technology (NIST). "3-Amino-2-chloropyridine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]

-

Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[1] Natural Product Reports, 2016. [Link]

-

PubChem. "2-Amino-3-chloropyridine Compound Summary." National Library of Medicine. Accessed February 2026. [Link]

Sources

Technical Guide: FTIR Characterization of N-Benzyl-4-chloropyridin-2-amine

Executive Summary

N-Benzyl-4-chloropyridin-2-amine is a critical pharmacophore in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors and receptor modulators. Its structural integrity hinges on the precise substitution of the benzylamine group at the 2-position of the pyridine ring while retaining the chlorine atom at the 4-position.